![molecular formula C20H15FN4O B5579631 2-fluoro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5579631.png)

2-fluoro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

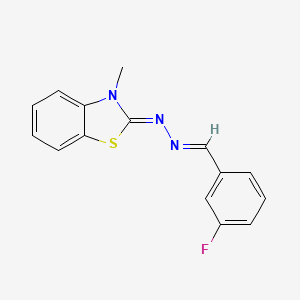

"2-fluoro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide" is part of a class of compounds known for their potential application in various fields, including materials science and pharmacology. These compounds' structural complexity allows for diverse chemical properties and interactions.

Synthesis Analysis

The synthesis of related fluorinated benzamide compounds involves various strategies, including microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions for regioselective synthesis (Moreno-Fuquen et al., 2019). This method provides an efficient pathway to achieve the desired fluorinated products with specific structural features.

Molecular Structure Analysis

Crystallographic and theoretical studies play a crucial role in understanding the molecular structure of these compounds. For example, the crystal structure analysis of fluorinated benzamide isomers reveals how the position of the halogen atom influences inter-peptide bond activation or deactivation, highlighting the compound's molecular interactions and stability (Moreno-Fuquen et al., 2022).

Chemical Reactions and Properties

The chemical reactivity of such compounds includes their ability to undergo various chemical reactions, such as nucleophilic vinylic substitution, which is critical for synthesizing heterocyclic structures like 2-fluoro-1,4-benzoxazines (Meiresonne et al., 2015). These reactions are essential for functionalizing the molecules for specific applications.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, are influenced by the compound's molecular structure. For instance, the crystallographic study of related compounds can reveal the impact of substituents on the compound's stability and physical form (Sagar et al., 2018).

Wissenschaftliche Forschungsanwendungen

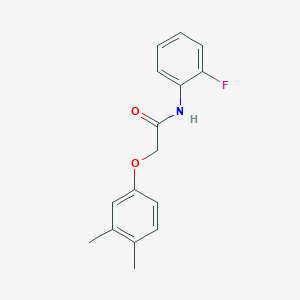

Synthesis and Antitumor Properties

A study by Hutchinson et al. (2001) describes the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, highlighting their potent cytotoxicity in human breast cancer cell lines. This research showcases the compound's relevance in antitumor applications, especially given its selective toxicity towards certain cancer cells without affecting nonmalignant cells (Hutchinson et al., 2001).

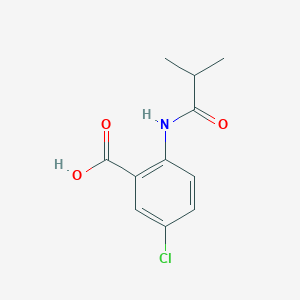

Drug Disposition and Metabolism

Renzulli et al. (2011) investigated the disposition and metabolism of SB-649868, an orexin receptor antagonist, revealing its extensive metabolism and the role of fluorinated compounds in drug development. The study provides insights into the pharmacokinetics of such compounds, underscoring their potential in creating effective insomnia treatments (Renzulli et al., 2011).

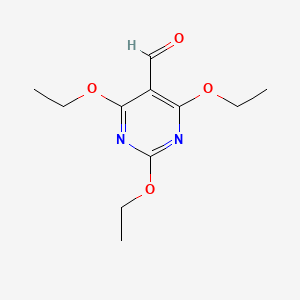

Radiolabeling and Imaging Applications

Lang et al. (1999) synthesized fluorinated derivatives for PET imaging, illustrating the application of fluorinated compounds in the development of imaging agents for neurological diseases. Such research underlines the compound's utility in enhancing diagnostic imaging techniques (Lang et al., 1999).

Alzheimer's Disease Research

Kepe et al. (2006) utilized a selective serotonin 1A molecular imaging probe in studying Alzheimer's disease, showcasing how fluorinated compounds can contribute to understanding and diagnosing neurodegenerative diseases (Kepe et al., 2006).

Prodrug Development for Enhanced Drug Delivery

Bradshaw et al. (2002) explored amino acid prodrugs of antitumor benzothiazoles, demonstrating the compound's significance in improving drug solubility and bioavailability. This research highlights the potential of fluorinated compounds in developing more effective chemotherapy agents (Bradshaw et al., 2002).

Catalyst and Solvent-Free Synthesis

Moreno-Fuquen et al. (2019) developed a catalyst- and solvent-free synthesis method for benzamides, including fluorinated variants, emphasizing the importance of green chemistry in the synthesis of complex molecules (Moreno-Fuquen et al., 2019).

Wirkmechanismus

Eigenschaften

IUPAC Name |

2-fluoro-N-[2-(4-methylphenyl)benzotriazol-5-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4O/c1-13-6-9-15(10-7-13)25-23-18-11-8-14(12-19(18)24-25)22-20(26)16-4-2-3-5-17(16)21/h2-12H,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGOIICTAUOWTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-{[1-(4-butylphenyl)-1H-pyrazol-4-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5579551.png)

![3-(3-hydroxy-3-methylbutyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B5579599.png)

![2-benzyl-8-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579614.png)

![N-cyclopentyl-2-[4-methyl-6-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetamide](/img/structure/B5579621.png)

![2-chloro-N-{2-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B5579659.png)

![3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol](/img/structure/B5579669.png)